4-amino-N-cyclohexyl-N-methylbenzenesulfonamide
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Overview
Description
Preparation Methods
The synthesis of 4-amino-N-cyclohexyl-N-methylbenzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with N-cyclohexyl-N-methylamine in the presence of a base such as pyridine . The reaction proceeds as follows:
Reaction of benzenesulfonyl chloride with N-cyclohexyl-N-methylamine:
Chemical Reactions Analysis
4-amino-N-cyclohexyl-N-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid group.
Substitution: The amino group can participate in substitution reactions, particularly nucleophilic substitution, where it can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-amino-N-cyclohexyl-N-methylbenzenesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-amino-N-cyclohexyl-N-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with proteins, affecting their structure and function. This interaction can inhibit enzyme activity or alter protein-protein interactions, leading to various biological effects .
Comparison with Similar Compounds
4-amino-N-cyclohexyl-N-methylbenzenesulfonamide can be compared with other sulfonamide compounds such as:
4-Amino-N-methyl-benzenesulfonamide: Lacks the cyclohexyl group, making it less hydrophobic and potentially less effective in certain applications.
N-cyclohexyl-N-methyl-benzenesulfonamide: Lacks the amino group, which reduces its ability to participate in certain chemical reactions.
Sulfanilamide: A simpler sulfonamide with broad applications in medicine as an antibiotic.
The uniqueness of this compound lies in its combination of the cyclohexyl and amino groups, which confer specific chemical and biological properties .
Properties
IUPAC Name |
4-amino-N-cyclohexyl-N-methylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S/c1-15(12-5-3-2-4-6-12)18(16,17)13-9-7-11(14)8-10-13/h7-10,12H,2-6,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIWPQNWGSVWCPP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00322315 |
Source
|
Record name | 4-Amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00322315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7467-48-3 |
Source
|
Record name | 7467-48-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400964 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00322315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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